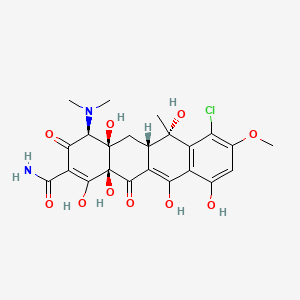
Dactylocyclinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dactylocycline is novel tetracycline derivatives produced by a Dactylosporangium sp. the aglycone was cross resistant with tetracycline, the dactylocyclines proved active against certain tetracycline-resistant organisms.
Wissenschaftliche Forschungsanwendungen
Antibiotic Development
Dactylocyclinone exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness has been demonstrated in various studies, making it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
- Mechanism of Action : Like other tetracyclines, this compound works by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth .
- Resistance Studies : Research indicates that this compound may circumvent some mechanisms of resistance that affect traditional tetracyclines. This characteristic is crucial as antibiotic resistance remains a significant global health issue.
Biosynthesis Studies
The biosynthetic pathways of this compound have been a subject of extensive research. Understanding these pathways can lead to the development of novel antibiotics through synthetic biology.
- Production Techniques : this compound has been biosynthesized in Streptomyces lividans using engineered strains, yielding approximately 1 mg/L under optimal conditions . This low yield highlights the need for improved production methods.
- Analog Development : Studies on the biosynthesis of this compound have led to the creation of various analogs with enhanced antibacterial properties. These analogs are generated by manipulating the biosynthetic genes involved in its production .
Therapeutic Applications
Beyond its role as an antibiotic, this compound shows potential in other therapeutic areas.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, with some studies indicating cytotoxic effects on specific tumor types .
- Anti-inflammatory Properties : There is emerging evidence that this compound may exhibit anti-inflammatory effects. This aspect is particularly relevant for developing treatments for inflammatory diseases, although more research is required to confirm these findings.
Case Studies and Research Findings
Several case studies have highlighted the applications and efficacy of this compound:
Eigenschaften
CAS-Nummer |
110298-64-1 |
|---|---|
Molekularformel |
C22H23ClN2O10 |
Molekulargewicht |
510.88 |
IUPAC-Name |
(4S,4aR,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-1,4a,6,10,11,12a-hexahydroxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O10/c1-21(33)7-6-22(34)17(26(2)3)16(29)12(20(25)32)19(31)23(22,35)18(30)10(7)15(28)11-8(27)5-9(36-4)14(24)13(11)21/h5,7,17,27-28,31,33-35H,6H2,1-4H3,(H2,25,32)/t7-,17+,21-,22+,23-/m0/s1 |
InChI-Schlüssel |
BCQXQSRYTBJTTG-XDXBOZIESA-N |
SMILES |
CC1(C2CC3(C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dactylocyclinone; Sch 34164; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















